(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
Overview
Description
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications in Organic Synthesis
Research has demonstrated the potential of compounds derived from or structurally related to (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid in catalyzing organic synthesis reactions. Ionic liquids containing plant-derived benzoate anions, for instance, have shown significant efficiency in catalyzing the synthesis of tetrahydrobenzo[b]pyran and its derivatives under ultrasound assistance in aqueous medium, highlighting the role of supramolecular polymeric aggregation in enhancing catalytic activity (Javed et al., 2021).
Synthesis of Functionalized Carbazoles
Further applications include the Diels-Alder reactions of 3-indolylalkanoic acids with alkynes to produce functionalized carbazoles, showcasing the versatility of related compounds in synthesizing complex organic structures under mild conditions (Pindur & Erfanian-Abdoust, 1990).
Reactivity and Isomerization Studies
Studies on commercial vinylacetic acid, which shares reactivity traits with the subject compound, have elucidated the isomerization behavior and aza-Michael reaction participation of but-2-enoic acid isomers, facilitated by catalytic amounts of 1-ethylpyrazole. This research underscores the chemical behavior of vinylacetic acid derivatives in the presence of pyrazole catalysts (Khachatryan et al., 2020).
Antimicrobial and Anti-inflammatory Activity
Compounds structurally related to this compound have been synthesized and evaluated for potential antimicrobial and anti-inflammatory activities. Notably, derivatives of 1H-pyrazol-4-yl-2-oxo-but-3-enoic acid demonstrated in vitro antibacterial and in vivo antiinflammatory potency, suggesting their utility in developing therapeutic agents (Farghaly et al., 2001).
Hydrogen-Bonded Supramolecular Structures
Research into the hydrogen-bonded supramolecular structures of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, among others, has revealed complex one, two, and three-dimensional arrangements. These findings provide insight into the potential for designing novel materials based on hydrogen bonding and pyrazole derivatives (Portilla et al., 2007).
Properties
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-11-6-8(7(2)10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQQCFZNYLKPOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345131 | |
Record name | 3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-40-4 | |
Record name | 3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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